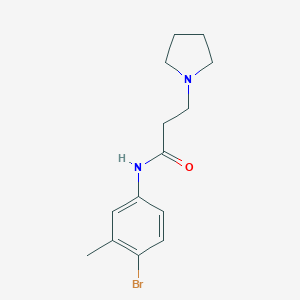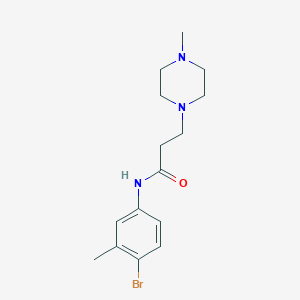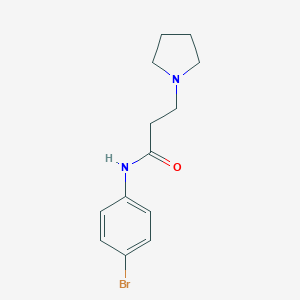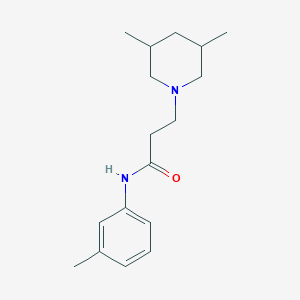![molecular formula C18H20N2O3 B248195 N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide](/img/structure/B248195.png)
N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide, commonly known as MDMA, is a synthetic drug that is chemically similar to both stimulants and hallucinogens. It is commonly referred to as ecstasy or molly and is often used recreationally for its euphoric and empathogenic effects. However, MDMA also has potential scientific research applications due to its unique mechanism of action and biochemical and physiological effects.
Wirkmechanismus
MDMA works by increasing the release and blocking the reuptake of serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitters, MDMA also increases heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has advantages and limitations for use in lab experiments. Its unique mechanism of action and biochemical effects make it a valuable tool for studying the brain and behavior. However, its potential for abuse and neurotoxicity make it a challenging substance to work with.
Zukünftige Richtungen
There are several potential future directions for MDMA research. One area of interest is exploring its potential therapeutic applications in treating addiction, particularly to substances such as alcohol and opioids. Additionally, researchers may investigate the long-term effects of MDMA use on the brain and behavior, as well as potential ways to mitigate its negative effects. Finally, there is potential for MDMA to be used as a tool for enhancing social connection and empathy in healthy individuals, which could have implications for improving interpersonal relationships and reducing social isolation.
Synthesemethoden
MDMA is synthesized by combining safrole, a natural oil derived from the sassafras tree, with various chemicals such as hydrochloric acid, methylamine, and formic acid. The synthesis process is complex and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential therapeutic applications in treating various mental health disorders such as PTSD, anxiety, and depression. It has been shown to increase feelings of empathy and social connection, which may be beneficial in therapy settings. Additionally, MDMA has been studied for its potential to enhance psychotherapy sessions by reducing fear and anxiety and increasing emotional openness.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide |
InChI |
InChI=1S/C18H20N2O3/c1-20(12-14-5-3-2-4-6-14)10-9-18(21)19-15-7-8-16-17(11-15)23-13-22-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
InChI-Schlüssel |
HNNHNRDDZWGPAT-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)NC1=CC2=C(C=C1)OCO2)CC3=CC=CC=C3 |
Kanonische SMILES |
CN(CCC(=O)NC1=CC2=C(C=C1)OCO2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-3-methylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248112.png)






![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)
![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)

![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)


